

Synthesis of Dichloroisocyanuric Acid from Cyanuric Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dichloroisocyanuric acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroisocyanuric acid (DCCA) and its corresponding sodium salt (NaDCC) are highly effective and stable sources of chlorine, finding extensive application as disinfectants, sanitizing agents, and reagents in organic synthesis. This technical guide provides a comprehensive overview of the synthesis of **dichloroisocyanuric acid** from cyanuric acid, focusing on the core chemical transformations, experimental methodologies, and key process parameters. Detailed experimental protocols derived from established literature are presented, along with a compilation of quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and application of this important chlorinated triazine.

Introduction

Dichloroisocyanuric acid (1,3-dichloro-1,3,5-triazinane-2,4,6-trione) is a heterocyclic compound belonging to the family of chlorinated isocyanurates. Its utility stems from its ability to release hypochlorous acid (HOCl) upon contact with water, a potent antimicrobial agent. The synthesis of DCCA from cyanuric acid is a well-established industrial process, primarily involving the chlorination of the cyanuric acid ring. The reaction can be modulated to produce either the free acid (DCCA) or its more soluble and stable sodium salt (NaDCC), which is available in both anhydrous and dihydrate forms. While primarily known for its disinfectant

properties, DCCA and its derivatives also serve as versatile reagents in organic chemistry, participating in various oxidation and chlorination reactions. This guide will focus on the synthetic pathways from cyanuric acid to **dichloroisocyanuric acid**.

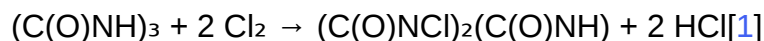
Synthesis Methodology

The synthesis of **dichloroisocyanuric acid** from cyanuric acid fundamentally involves the electrophilic substitution of the hydrogen atoms on the nitrogen of the triazine ring with chlorine. This is typically achieved through direct chlorination with elemental chlorine in an alkaline medium or by reaction with a hypochlorite source.

A common industrial approach involves the initial formation of a salt of cyanuric acid, followed by chlorination. The process can be performed in a batch or continuous manner. Key to a successful and high-yield synthesis is the careful control of reaction parameters, particularly pH and temperature.

General Reaction Scheme

The overall reaction for the synthesis of **dichloroisocyanuric acid** can be represented as follows:



In practice, the reaction is often carried out in the presence of a base to neutralize the HCl byproduct and to facilitate the formation of a more reactive cyanurate salt intermediate.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of **dichloroisocyanuric acid** and its sodium salt, based on methods described in the scientific and patent literature.

Synthesis of Dichloroisocyanuric Acid via Chlorination of Disodium Cyanurate

This method involves the preparation of disodium cyanurate in situ, followed by chlorination.

Materials:

- Cyanuric acid
- Sodium hydroxide (e.g., 30-50% aqueous solution)
- Chlorine gas
- Deionized water

Procedure:

- A slurry of cyanuric acid in water is prepared in a reaction vessel equipped with stirring, cooling, and a gas inlet.
- Sodium hydroxide solution is added to the slurry in a molar ratio of approximately 2:1 (NaOH:cyanuric acid) to form disodium cyanurate. The reaction is typically conducted at a controlled temperature, for instance, between 15-40°C.[2] The complete dissolution of cyanuric acid indicates the formation of the disodium salt.
- Chlorine gas is then bubbled through the solution. The temperature is maintained, often in the range of 10-30°C.
- The pH of the reaction mixture is carefully monitored and is a critical parameter. Chlorination is continued until the pH drops to a range of 1.7 to 3.5, which is optimal for the precipitation of **dichloroisocyanuric acid**. [2]
- The resulting slurry, containing precipitated **dichloroisocyanuric acid**, is filtered.
- The filter cake is washed with water to remove byproducts, primarily sodium chloride.
- The purified **dichloroisocyanuric acid** is then dried under vacuum.

Synthesis of Sodium Dichloroisocyanurate (NaDCC) from Dichloroisocyanuric Acid

The isolated **dichloroisocyanuric acid** can be converted to its sodium salt.

Materials:

- **Dichloroisocyanuric acid** (wet or dry)
- Sodium hydroxide or sodium carbonate
- Deionized water

Procedure:

- **Dichloroisocyanuric acid** is re-slurried in water.
- An aqueous solution of sodium hydroxide or sodium carbonate is added to the slurry with vigorous stirring.
- The addition of the base is controlled to maintain a pH between 6 and 7.
- The reaction is typically carried out at a temperature between 5°C and 65°C.
- The resulting slurry of sodium dichloroisocyanurate is then filtered.
- The product is dried. If the dihydrate is desired, drying conditions are milder. For the anhydrous form, more stringent drying is required.

Quantitative Data

The following tables summarize key quantitative data for cyanuric acid, **dichloroisocyanuric acid**, and its sodium salt, compiled from various sources.

Table 1: Physicochemical Properties

Property	Cyanuric Acid	Dichloroisocyanuric Acid	Sodium Dichloroisocyanurate (anhydrous)	Sodium Dichloroisocyanurate (dihydrate)
Molecular Formula	C ₃ H ₃ N ₃ O ₃	C ₃ HCl ₂ N ₃ O ₃	C ₃ Cl ₂ N ₃ NaO ₃	C ₃ Cl ₂ N ₃ NaO ₃ ·2H ₂ O
Molecular Weight (g/mol)	129.07	197.96	219.95	255.98
Appearance	White crystalline solid	White crystalline solid with a chlorine-like odor	White crystalline powder or granules	White crystalline powder or granules
Melting Point (°C)	>360 (decomposes)	225-227 (decomposes)	240-252 (decomposes)	252 (decomposition)
Solubility in Water	Sparingly soluble	0.8 g/100g water at 25°C	Soluble	236.8 g/L

Table 2: Spectroscopic Data

Spectroscopic Technique	Dichloroisocyanuric Acid
FT-IR (cm ⁻¹)	Carbonyl (C=O) stretching modes in the 1700-1600 cm ⁻¹ region.
³⁵ Cl-NQR (MHz)	Resonance frequencies around 2.53 MHz, characteristic of chlorine atoms bonded to nitrogen in the triazine ring system.

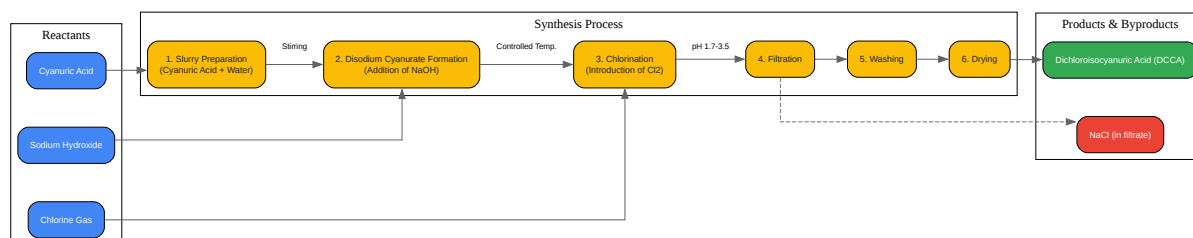
Note: Detailed NMR data for **dichloroisocyanuric acid** is not readily available in the surveyed literature, likely due to its limited solubility and reactivity.

Table 3: Reaction Parameters and Yields

Parameter	Value	Reference
Molar Ratio (NaOH:Cyanuric Acid) for Disodium Cyanurate formation	2.0-2.4 : 1	[2]
Chlorination Temperature for DCCA	15-40°C	[2]
Final pH for DCCA Precipitation	1.7-3.5	[2]
pH for NaDCC formation from DCCA	6-7	
Reported Yield of DCCA	>95%	[2]
Theoretical Available Chlorine (DCCA)	71.7%	
Theoretical Available Chlorine (NaDCC, anhydrous)	64.5%	
Theoretical Available Chlorine (NaDCC, dihydrate)	55.0 - 57.0%	[3]

Mandatory Visualizations

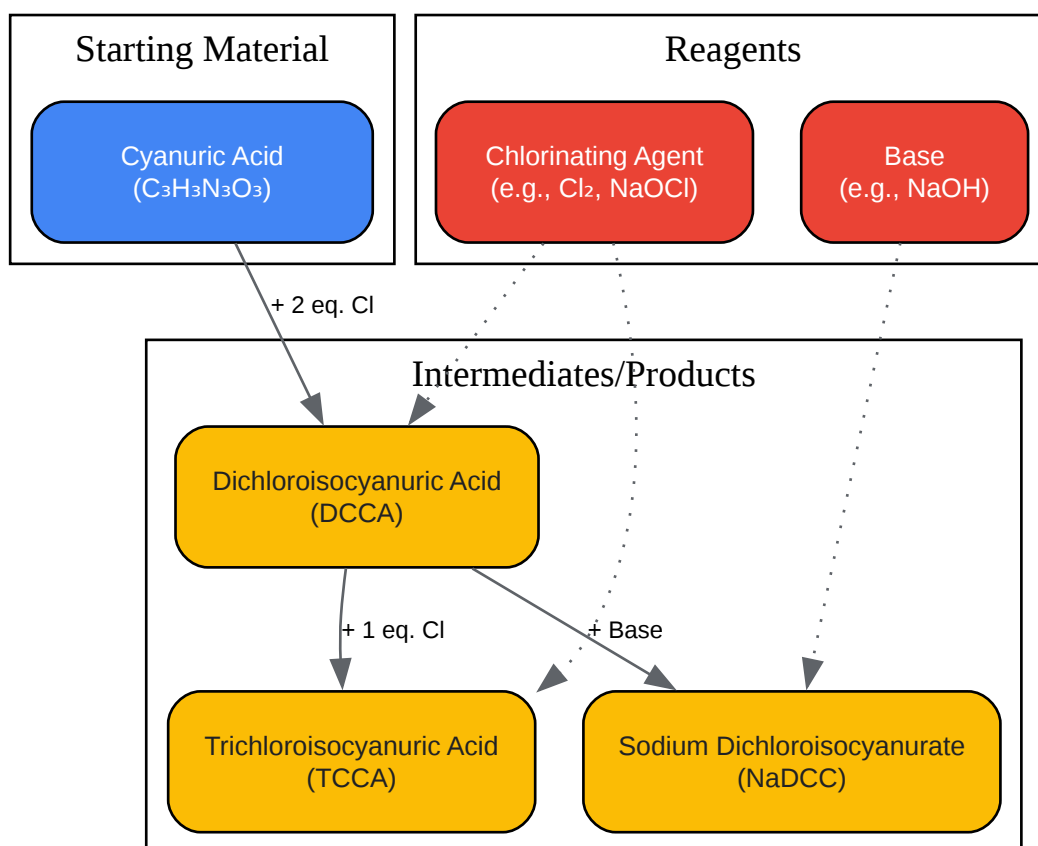
Experimental Workflow for DCCA Synthesis



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Caption: Experimental workflow for the synthesis of **Dichloroisocyanuric Acid**.

Logical Relationship of Chlorinated Isocyanurates



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Caption: Relationship between cyanuric acid and its chlorinated derivatives.

Role in Drug Development and Research

While **dichloroisocyanuric acid** is not typically employed as an active pharmaceutical ingredient (API) due to its non-specific oxidative properties, it serves as a valuable reagent in the synthesis of more complex molecules. Its utility in drug development is primarily as a:

- Chlorinating Agent: For the introduction of chlorine atoms into organic molecules.
- Oxidizing Agent: It can be used for various oxidation reactions in organic synthesis.

The synthesis of novel compounds for drug discovery often requires a diverse toolbox of reagents, and the reactivity of DCCA makes it a useful component in this toolbox.

Conclusion

The synthesis of **dichloroisocyanuric acid** from cyanuric acid is a robust and well-understood process. The key to achieving high yields of a pure product lies in the precise control of reaction conditions, especially pH and temperature. This guide has provided a consolidated overview of the synthesis, including detailed experimental protocols and quantitative data, to serve as a practical resource for chemists in research and development. The provided workflows and data tables offer a solid foundation for the laboratory-scale synthesis and understanding of this important industrial chemical.

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